molecular formula C9H10N4 B108553 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 19541-96-9

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B108553
CAS RN: 19541-96-9
M. Wt: 174.2 g/mol
InChI Key: BDTNHFVPZQIZFD-UHFFFAOYSA-N
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Description

The compound 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a versatile ligand that has been the subject of various studies due to its potential applications in coordination chemistry and material science. The compound features a pyrazole ring fused with a pyridine moiety, which allows it to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions or regioselective processes. For instance, an ultrasound-promoted regioselective synthesis has been reported for the production of fused polycyclic pyrazolo[3,4-b]pyridines, which are structurally related to the compound . Another study describes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, showcasing the versatility of methods available for constructing the pyrazole core . Additionally, an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been developed, which is a close analogue to the compound of interest, demonstrating the accessibility of such structures on a multi-gram scale .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with a phenyl substituent, has been determined to exhibit orthorhombic crystallographic symmetry and undergoes a single crystal-to-crystal phase transition upon complexation with ZnCl2 . Similarly, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been elucidated, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can engage in various chemical reactions, often acting as ligands to form complexes with metal ions. The coordination behavior can be influenced by the presence of substituents on the pyrazole ring. For instance, the reaction of a pyrazole derivative with ZnCl2 leads to the formation of a complex where the ligand coordinates through both primary cation and secondary anion coordination . The reactivity of these compounds can also be tailored by the choice of electrophiles, as seen in the differing regiochemistry of electrophilic attack on a related pyrazole compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their coordination to metal ions. The phase behavior of these compounds can be quite complex, as demonstrated by the supercooling behavior of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex . Photoluminescent properties are also of interest, with studies showing that the emission intensity and wavelength can vary significantly between the solution and solid states, indicative of aggregation-induced emission behavior . The solubility, melting points, and other physical properties are often determined experimentally and can be crucial for the application of these compounds in material science and catalysis.

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives have shown promise in antitumor, antifungal, and antibacterial applications. Titi et al. (2020) synthesized and characterized several pyrazole derivatives, identifying their biological activity against breast cancer and microbes (Titi et al., 2020).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Shi et al. (2010) and Afsar et al. (2018) highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives using 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. These derivatives were synthesized in environmentally benign procedures, showcasing the chemical versatility of this compound (Shi et al., 2010), (Afsar et al., 2018).

Catalytic Applications

In the synthesis of pyridine-pyrimidines, Rahmani et al. (2018) utilized 3-methyl-1H-pyrazol-5-amine, demonstrating its efficacy in catalytic processes. This method allowed for the efficient preparation of derivatives under specific conditions, highlighting the compound's utility in catalysis (Rahmani et al., 2018).

Proton Transfer Studies

Vetokhina et al. (2012) explored the proton transfer properties of 2-(1H-pyrazol-5-yl)pyridine derivatives, including those similar to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. Their studies revealed three types of photoreactions, indicating the compound's potential in photochemical applications (Vetokhina et al., 2012).

Corrosion Inhibition

The derivatives of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been studied for their potential as corrosion inhibitors. Cissé et al. (2011) investigated the efficiency of pyridin-pyrazol derivatives in inhibiting corrosion of mild steel, demonstrating the compound's applicability in material science (Cissé et al., 2011).

Fluorescent Properties

The fluorescent properties of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives were explored by Mac et al. (2010) and Hiscock et al. (2019), highlighting its potential use as a fluorescent sensor and in photoluminescence studies (Mac et al., 2010), (Hiscock et al., 2019).

properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNHFVPZQIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352738
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

CAS RN

19541-96-9
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of aminocrotononitrile (82 g, 1.0 mol) and 2-hydrazinopyridine (120 g, 1.1 mol) in ethanol (300 mL) was added acetic acid (132 g, 2.2 mol), and the solution was heated under reflux for 3.5 hours. The solution was cooled to room temperature, and the solution was concentrated under reduced pressure, and water was added to the residue. The solution was made basic by the addition of an aqueous sodium hydroxide solution, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (156.3 g, 90% yield).
[Compound]
Name
ice
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82 g
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120 g
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132 g
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300 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

Following the procedure described in Reference Example 2-5, 4-[[3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-yl]amino]isophthalic acid was prepared from bromoisophthalic acid and 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-ylamine (99% yield). A solution of the compound (23.0 g, 68.0 mmol) in phosphorus oxychloride (108 g, 704 mmol) was heated under reflux for I hour. The reaction solution was allowed to cool to room temperature, and the solvent was evaporated under reduced pressure. To a stirred mixture of the residue in tetrahydrofuran (100 mL), methanol (10 mL) was added dropwise carefully, and the precipitate was collected by filtration. The precipitate was dissolved in a sodium hydroxide solution, and organic matter was extracted with chloroform. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (chloroform) to give the title compound (3.40 g, 14% yield).
Name
4-[[3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-yl]amino]isophthalic acid
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Synthesis routes and methods III

Procedure details

3-Aminocrotonitrile (1.98 g, 24.1 mmol) was added to a stirred solution of 2-hydrazinopyridine (2.63 g, 24.1 mmol) in a mixture of concentrated hydrochloric acid (2.5 ml) and water (10 ml). After 10 minutes at room temperature, concentrated hydrochloric acid (5 ml) was added, and the mixture was heated for 30 minutes under reflux. The mixture was cooled and rendered basic by the addition of saturated aqueous potassium carbonate. The solid which precipitated was filtered off and dried to give the title compound, 2.43 g (58%).
Quantity
1.98 g
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reactant
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2.63 g
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2.5 mL
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10 mL
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5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M García, I Romero, J Portilla - ACS omega, 2019 - ACS Publications
An efficient access toward novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines (BPs) and their usefulness as fluorescent probes for cation …
Number of citations: 23 pubs.acs.org

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